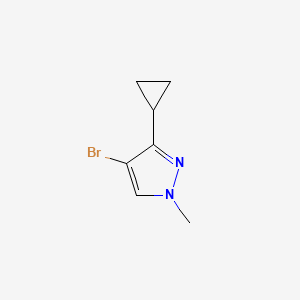

4-Bromo-3-ciclopropil-1-metil-1H-pirazol

Descripción general

Descripción

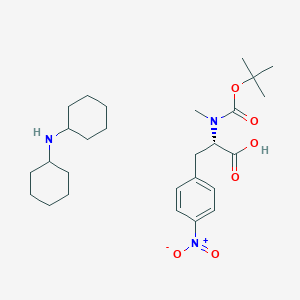

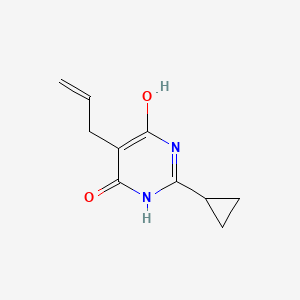

“4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 1257637-80-1 . It has a molecular weight of 201.07 . The IUPAC name for this compound is 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole .

Synthesis Analysis

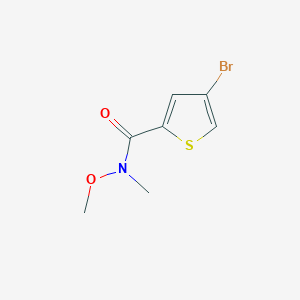

The synthesis of pyrazoles involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BrN2/c1-10-4-6(8)7(9-10)5-2-3-5/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The chemical reactions involving pyrazoles include a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .. It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .

Aplicaciones Científicas De Investigación

Síntesis de 1,4’-Bipirazoles

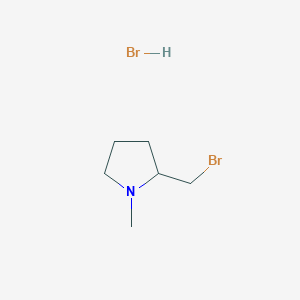

“4-Bromo-3-ciclopropil-1-metil-1H-pirazol” se puede utilizar como material de partida en la síntesis de 1,4’-bipirazoles . Los bipirazoles son una clase de compuestos que se han estudiado por sus posibles aplicaciones en varios campos, incluida la química medicinal y la ciencia de los materiales.

Preparación de Complejos Hexacoordinados Sólidos

Este compuesto también se puede utilizar en la preparación de complejos hexacoordinados sólidos mediante reacción con dimetil- y divinil-tindicloruro . Estos complejos tienen posibles aplicaciones en catálisis y ciencia de los materiales.

Síntesis de Diversos Compuestos Farmacéuticos

“this compound” se puede utilizar en la síntesis de varios compuestos farmacéuticos y biológicamente activos . Esto incluye el desarrollo de nuevos medicamentos y terapias.

Inhibición de la Alcohol Deshidrogenasa Hepática

Se ha demostrado que actúa como un inhibidor de la alcohol deshidrogenasa hepática . Esta enzima juega un papel crucial en el metabolismo del alcohol en el cuerpo, y los inhibidores se pueden utilizar en el tratamiento de la dependencia del alcohol y las condiciones relacionadas.

Preparación de 4-bromo-1-(2-cloroetil)-1H-pirazol

Este compuesto se puede utilizar en la preparación de 4-bromo-1-(2-cloroetil)-1H-pirazol . Este derivado podría tener aplicaciones potenciales en varios campos de investigación.

Desarrollo de Inhibidores

También se utiliza en el desarrollo de inhibidores . Los inhibidores son sustancias que pueden reducir la actividad de una reacción bioquímica particular, y se utilizan ampliamente en medicina y biología.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

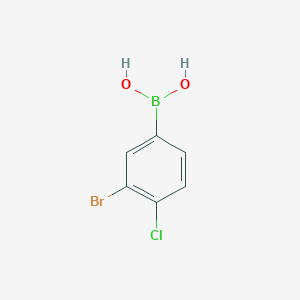

Transmetalation in Suzuki–Miyaura Coupling: To understand the mode of action, let’s draw parallels with the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using a palladium catalyst. The key steps include oxidative addition and transmetalation .

- Formally electrophilic organic groups (e.g., aryl halides) undergo oxidative addition to palladium, resulting in the formation of a new Pd–C bond. Formally nucleophilic organic groups (e.g., boron-containing compounds) transfer from boron to palladium, leading to the desired C–C bond formation.

In the case of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole, we can speculate that it might participate in similar transmetalation reactions, possibly with boron reagents, to form C–C bonds.

Action Environment

Environmental factors, such as pH, temperature, and solvent polarity, can influence the compound’s stability and efficacy. For instance, the choice of solvent during synthesis or administration may affect its reactivity.

Análisis Bioquímico

Biochemical Properties

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.

Cellular Effects

The effects of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic flux. These changes can result in altered cellular behavior, such as increased or decreased proliferation, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole exerts its effects through specific binding interactions with biomolecules . It may bind to enzymes, inhibiting or activating their function, or interact with DNA or RNA, influencing gene expression. These interactions can lead to changes in the activity of various signaling pathways, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole vary with different dosages in animal models . At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of the cell, leading to changes in energy production, biosynthesis, and other metabolic processes. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole within cells and tissues are critical for its activity and function . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall effectiveness.

Subcellular Localization

The subcellular localization of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is an important factor in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular function.

Propiedades

IUPAC Name |

4-bromo-3-cyclopropyl-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10-4-6(8)7(9-10)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPQGAVLHGQJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265514 | |

| Record name | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257637-80-1 | |

| Record name | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257637-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

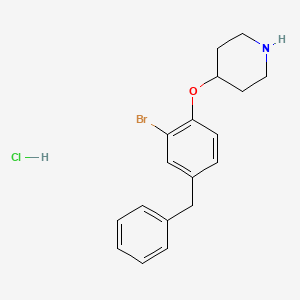

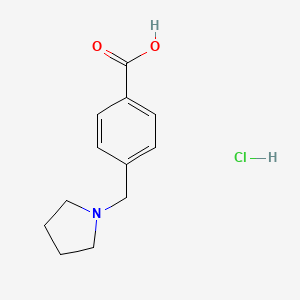

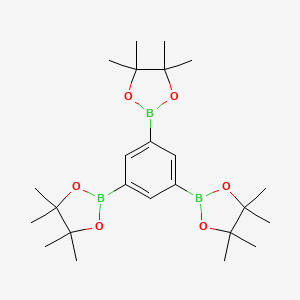

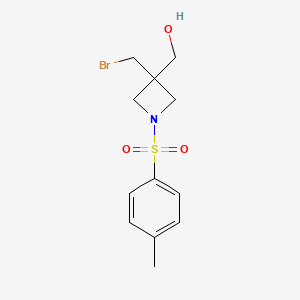

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B1526293.png)

![7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1526296.png)

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1526309.png)